Captopril-d3 Captopril-d3 Captopril-d3 is intended for use as an internal standard for the quantification of captopril by GC- or LC-MS. Captopril is a first generation nonpeptidic ACE inhibitor (IC50 = 6.3 nM) that was designed based on bradykinin-potentiating peptides isolated from the venom of B. jararaca, a pit viper native to Brazil. 1,2,3 It does not exhibit a domain preference for binding either the C- or N-terminal active sites of the somatic form of ACE. Acute and chronic administration of captopril reduces blood pressure in spontaneously hypertensive Wistar-Kyoto rats and does not induce hypotension in salt-repleted normotensive Wistar-Kyoto rats. Captopril is also a competitive and reversible inhibitor of leukotriene (LTA4) hydrolase, which results in the disruption of LTB4 synthesis with an IC50 value of 14 μM.

Brand Name: Vulcanchem
CAS No.: 1356383-38-4
VCID: VC0022175
InChI: InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D
SMILES: CC(CS)C(=O)N1CCCC1C(=O)O
Molecular Formula: C9H15NO3S
Molecular Weight: 220.31 g/mol

Captopril-d3

CAS No.: 1356383-38-4

Cat. No.: VC0022175

Molecular Formula: C9H15NO3S

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Captopril-d3 - 1356383-38-4

Specification

Description Captopril-d3 is intended for use as an internal standard for the quantification of captopril by GC- or LC-MS. Captopril is a first generation nonpeptidic ACE inhibitor (IC50 = 6.3 nM) that was designed based on bradykinin-potentiating peptides isolated from the venom of B. jararaca, a pit viper native to Brazil. 1,2,3 It does not exhibit a domain preference for binding either the C- or N-terminal active sites of the somatic form of ACE. Acute and chronic administration of captopril reduces blood pressure in spontaneously hypertensive Wistar-Kyoto rats and does not induce hypotension in salt-repleted normotensive Wistar-Kyoto rats. Captopril is also a competitive and reversible inhibitor of leukotriene (LTA4) hydrolase, which results in the disruption of LTB4 synthesis with an IC50 value of 14 μM.

CAS No. 1356383-38-4
Molecular Formula C9H15NO3S
Molecular Weight 220.31 g/mol
IUPAC Name (2S)-2,5,5-trideuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D
Standard InChI Key FAKRSMQSSFJEIM-SIHDFBQLSA-N
Isomeric SMILES [2H][C@]1(CCC(N1C(=O)[C@H](C)CS)([2H])[2H])C(=O)O
SMILES CC(CS)C(=O)N1CCCC1C(=O)O
Canonical SMILES CC(CS)C(=O)N1CCCC1C(=O)O

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